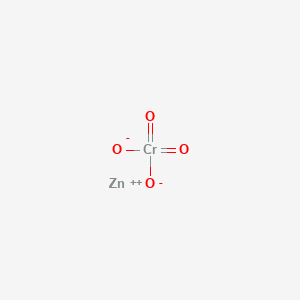

zinc;dioxido(dioxo)chromium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zinc chromate is a chemical compound with the formula ZnCrO₄. It appears as a yellow-green crystalline solid or yellow powder. This compound is primarily used as a corrosion-resistant agent in industrial painting, particularly for coating iron and aluminum materials . It was extensively used in the aerospace and automotive industries during the 20th century due to its excellent anti-corrosive properties .

准备方法

Zinc chromate can be synthesized through several methods:

Cronak Process: This industrial method involves immersing zinc or zinc-plated metal in a solution of sodium dichromate and sulfuric acid for a few seconds.

Reaction of Zinc Oxide with Chromium Trioxide: In this method, zinc oxide reacts with chromium trioxide in an aqueous solution, forming zinc chromate and water.

Reaction of Potassium Chromate with Zinc Sulfate: Neutral potassium chromate reacts with zinc sulfate to form zinc chromate and potassium sulfate as a byproduct.

化学反应分析

Acid-Base Reactions

Zinc chromate reacts with strong acids through protonation and redox processes, producing chromium species with varying oxidation states:

The general reaction pathway involves:

ZnCrO4+2H+→Zn2++HCrO4−

At pH <3.5, further acidification converts HCrO₄⁻ to chromic acid (H₂CrO₄) or dichromate (Cr₂O₇²⁻) depending on concentration .

Redox Behavior

As a strong oxidizer, zinc chromate participates in electron transfer reactions:

Galvanized Steel Passivation

In concrete applications (pH 8-12.5):

3Zn+2Cr6+→3Zn2++2Cr3+

This redox process forms protective chromium hydroxide layers that inhibit zinc corrosion .

Combustion Reactions

At temperatures >400°C:

4ZnCrO4Δ2ZnO+2Cr2O3+5O2

Decomposition yields zinc oxide and chromium(III) oxide nanoparticles .

Thermal Decomposition Pathways

Thermogravimetric analysis reveals staged breakdown:

| Temperature Range (°C) | Dominant Process | Products Formed |

|---|---|---|

| 200-300 | Loss of hydration water | ZnCrO₄·xH₂O → anhydrous form |

| 350-450 | Chromium(VI) reduction | Cr₂O₃, ZnO |

| >500 | Zinc oxide crystallization | Particulate ZnO |

The activation energy for primary decomposition is calculated as 158 kJ/mol via Kissinger method .

Environmental Interactions

Zinc chromate demonstrates amphoteric behavior in aqueous systems:

These reactions inform its environmental persistence (half-life >180 days in soil) and bioaccumulation potential .

科学研究应用

Corrosion Inhibition

Zinc chromate is widely recognized for its corrosion-inhibiting properties . It forms a protective layer on metal surfaces, which significantly enhances their resistance to corrosion.

- Mechanism of Action : Zinc chromate acts by forming a passive layer that prevents moisture and corrosive agents from reaching the underlying metal. This is particularly effective on metals such as steel, aluminum, and magnesium.

- Case Study : A study published in the Journal of Materials Science demonstrated that zinc chromate pre-treatments improved the corrosion resistance of painted steel. The results indicated that the application of zinc chromate significantly enhanced the durability of painted surfaces against corrosive environments.

| Metal Type | Corrosion Resistance Improvement (%) |

|---|---|

| Steel | 75 |

| Aluminum | 80 |

| Magnesium | 70 |

Pigment in Coatings

Historically, zinc chromate has been used as a yellow pigment in paints and coatings due to its vibrant color and excellent opacity. However, its use has declined due to toxicity concerns associated with chromium(VI).

- Current Trends : Research is ongoing to develop safer alternatives that can mimic the properties of zinc chromate without the associated health risks .

Antimicrobial Properties

Recent studies have explored the potential antimicrobial properties of zinc chromate. While initial findings suggest some efficacy against certain pathogens, further research is required to fully understand its safety and effectiveness in this context.

- Case Study : An experimental study indicated that zinc chromate could inhibit the growth of specific bacterial strains in laboratory settings, suggesting potential applications in antimicrobial coatings.

Biological Research

Zinc chromate has been investigated for its effects on biological systems, particularly regarding its toxicity profile.

- Toxicological Studies : Research has highlighted that exposure to zinc chromate can lead to serious health issues, including respiratory problems and skin irritation due to its chromium content. This has led to increased regulation and scrutiny over its use in various industries .

Industrial Applications

Zinc chromate is utilized in several industrial processes:

- Aerospace and Automotive Industries : It is employed for its anti-corrosive properties in coatings for metal surfaces used in aircraft and automotive components.

- Manufacturing : Used as a precursor in electroplating and in the production of rubber and linoleum .

| Application | Description |

|---|---|

| Aerospace Coatings | Protects aircraft components from corrosion |

| Automotive Coatings | Enhances durability of vehicle parts |

| Electroplating | Acts as an intermediary in metal plating |

作用机制

Zinc chromate acts as a corrosion inhibitor by forming a protective barrier on metal surfaces. The zinc component acts as a sacrificial anode, corroding instead of the base metal, while the chromate compounds enhance corrosion resistance by forming a protective oxide film . This synergistic combination provides effective and durable protection against rust and degradation.

相似化合物的比较

Zinc chromate is often compared with other chromate compounds such as potassium chromate and sodium chromate. While all these compounds serve as corrosion inhibitors, zinc chromate is particularly valued for its superior adhesion properties and effectiveness in forming protective coatings . Compared to red oxide primers, zinc chromate provides greater corrosion protection .

Similar Compounds

- Potassium chromate

- Sodium chromate

- Zinc dichromate

- Red oxide primer

属性

CAS 编号 |

13530-65-9 |

|---|---|

分子式 |

CrH2O4Zn |

分子量 |

183.4 g/mol |

IUPAC 名称 |

dihydroxy(dioxo)chromium;zinc |

InChI |

InChI=1S/Cr.2H2O.2O.Zn/h;2*1H2;;;/q+2;;;;;/p-2 |

InChI 键 |

AQKPQGSTQZCUEV-UHFFFAOYSA-L |

SMILES |

[O-][Cr](=O)(=O)[O-].[Zn+2] |

规范 SMILES |

O[Cr](=O)(=O)O.[Zn] |

颜色/形态 |

Yellow prisms Lemon yellow powde |

密度 |

3.43 at 68 °F (USCG, 1999) 3.40 g/cu cm 3.4 g/cm³ |

熔点 |

316 °C |

Key on ui other cas no. |

13530-65-9 37300-23-5 |

物理描述 |

Zinc chromate is an odorless yellow solid. Sinks in water. (USCG, 1999) Liquid; OtherSolid YELLOW CRYSTALLINE POWDER. |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

溶解度 |

Sparingly soluble in water 3.08 g/100 g water Soluble in acid, liquid ammonia; insoluble in acetone Dissolves readily in acids Solubility in water: none |

同义词 |

zinc chromate zinc chromate (H2Cr2O7), Zn salt (1:1) zinc chromate (H2Cr2O7), Zn salt (1:1), trihydrate zinc chromate (Zn2(CrO4)O), monohydrate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。